molecular formula C22H25NO3 B1614302 4'-Carboethoxy-3-piperidinomethyl benzophenone CAS No. 898792-81-9

4'-Carboethoxy-3-piperidinomethyl benzophenone

Cat. No. B1614302
CAS RN: 898792-81-9
M. Wt: 351.4 g/mol
InChI Key: XOIAUMJPZWFULQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4’-Carboethoxy-3-piperidinomethyl benzophenone is C22H25NO3 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Nanotechnology

In nanotechnology, the compound’s ability to form stable intermediates is exploited to create nanoscale structures that could be used in drug delivery systems or as part of nanoelectronic devices.

Each application leverages the unique chemical structure of 4’-Carboethoxy-3-piperidinomethyl benzophenone to serve a specific purpose in scientific research, showcasing the compound’s versatility across various fields of study. The information provided here is based on the compound’s known properties and common uses in related chemical structures .

Safety and Hazards

Safety precautions for handling 4’-Carboethoxy-3-piperidinomethyl benzophenone include avoiding contact with air and water due to potential violent reactions and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed and stored in a cool place . It should not be subjected to grinding, shock, or friction . Breathing dust, fume, gas, mist, vapors, or spray should be avoided .

properties

IUPAC Name

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIAUMJPZWFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643133
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3-piperidinomethyl benzophenone

CAS RN

898792-81-9
Record name Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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